molecular formula C5H5NO4 B12919922 (R)-N-(2,5-Dioxotetrahydrofuran-3-yl)formamide

(R)-N-(2,5-Dioxotetrahydrofuran-3-yl)formamide

Katalognummer: B12919922
Molekulargewicht: 143.10 g/mol
InChI-Schlüssel: DFTMVZIUYVECNW-GSVOUGTGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-N-(2,5-Dioxotetrahydrofuran-3-yl)formamide is a chemical compound with a unique structure that includes a tetrahydrofuran ring and a formamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(2,5-Dioxotetrahydrofuran-3-yl)formamide typically involves the reaction of a suitable precursor with formamide under controlled conditions. One common method involves the use of ®-2,5-Dioxotetrahydrofuran-3-yl acetate as a starting material, which is then reacted with formamide in the presence of a catalyst to yield the desired compound .

Industrial Production Methods

Industrial production of ®-N-(2,5-Dioxotetrahydrofuran-3-yl)formamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound.

Analyse Chemischer Reaktionen

Types of Reactions

®-N-(2,5-Dioxotetrahydrofuran-3-yl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The formamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

®-N-(2,5-Dioxotetrahydrofuran-3-yl)formamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of ®-N-(2,5-Dioxotetrahydrofuran-3-yl)formamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

®-N-(2,5-Dioxotetrahydrofuran-3-yl)formamide is unique due to its specific structure, which includes both a tetrahydrofuran ring and a formamide group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C5H5NO4

Molekulargewicht

143.10 g/mol

IUPAC-Name

N-[(3R)-2,5-dioxooxolan-3-yl]formamide

InChI

InChI=1S/C5H5NO4/c7-2-6-3-1-4(8)10-5(3)9/h2-3H,1H2,(H,6,7)/t3-/m1/s1

InChI-Schlüssel

DFTMVZIUYVECNW-GSVOUGTGSA-N

Isomerische SMILES

C1[C@H](C(=O)OC1=O)NC=O

Kanonische SMILES

C1C(C(=O)OC1=O)NC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.